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Introduction

Atuzaginstat (COR388) is an investigational oral, small-molecule inhibitor of gingipains, which
are virulent cysteine proteases secreted by the bacterium Porphyromonas gingivalis. The
"gingipain hypothesis" of Alzheimer's disease (AD) posits that chronic P. gingivalis infection of
the brain contributes to the pathogenesis of AD through the neurotoxic effects of gingipains.[1]
[2][3] This technical guide provides an in-depth overview of the preclinical and clinical evidence
regarding the effect of atuzaginstat on the core pathologies of AD: amyloid-beta (A) and tau.

Mechanism of Action: The Gingipain Hypothesis

P. gingivalis has been detected in the brains of individuals with AD, and the levels of its
gingipains correlate with tau and ubiquitin pathology.[3] The proposed mechanism involves the
entry of P. gingivalis into the brain, where the secreted gingipains can directly and indirectly
contribute to neurodegeneration.[4][5]

Gingipains are thought to exert their neurotoxic effects through several mechanisms:

o Direct Cleavage of Tau: Gingipains can directly cleave the tau protein, a key component of
neurofibrillary tangles (NFTs). This fragmentation may promote the misfolding and
aggregation of tau.[3]
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» Apolipoprotein E (ApoE) Fragmentation: Gingipains can degrade ApoE, a protein involved in

AB clearance. The resulting fragments may be neurotoxic and contribute to AD pathology.[2]

» Neuroinflammation: Gingipains can activate microglia and astrocytes, the brain's resident

immune cells, leading to a chronic neuroinflammatory state. This is mediated, in part,

through the activation of protease-activated receptor 2 (PAR2) and Toll-like receptor 4

(TLR4) signaling pathways, leading to the release of pro-inflammatory cytokines.[4][5][6][7]

Atuzaginstat is a potent and selective inhibitor of lysine-specific gingipains (Kgp), thereby

aiming to block these downstream pathological events.[2]

Preclinical Evidence: Effects on Amyloid-Beta and

Tau

Preclinical studies in mouse models of AD have provided foundational evidence for the

potential of atuzaginstat to modify disease pathology.

Effect on Amyloid-Beta

Oral infection of wild-type mice with P. gingivalis has been shown to result in brain colonization

and a significant increase in the production of AB42.[3] Treatment with atuzaginstat in these

models led to a reduction in the brain's bacterial load and a corresponding decrease in AB42

levels.[3]

Preclinical Study: Atuzaginstat Effect on
Brain AB42 in P. gingivalis-infected Mice

Wild-type mice with chronic oral P. gingivalis

Model infection

Treatment Atuzaginstat (COR388)

Key Finding Reduced brain AB42 production
Reference Dominy SS, et al. Sci Adv. 2019.[3]

Effect on Tau Pathology
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P. gingivalis infection in animal models has been demonstrated to induce tau phosphorylation
and the formation of neurofibrillary tangles.[8] In vitro studies have shown that gingipains can
directly cleave tau protein.[3] Treatment with atuzaginstat has been reported to reduce
neuroinflammation and protect neurons from gingipain-induced toxicity, which is expected to
indirectly mitigate tau pathology.[3]

Clinical Evidence: The GAIN Trial

The GAIN trial was a Phase 2/3, randomized, double-blind, placebo-controlled study designed
to evaluate the efficacy and safety of atuzaginstat in individuals with mild to moderate AD.[2]

[9] The trial enrolled 643 participants who received either atuzaginstat (40 mg or 80 mg twice
daily) or a placebo for 48 weeks.[]

While the GAIN trial did not meet its co-primary endpoints of slowing cognitive and functional
decline as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11
(ADAS-Cog 11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living
(ADCS-ADL) in the overall study population, a prespecified subgroup analysis yielded
significant findings.[1][3]

Subgroup Analysis in P. gingivalis-Positive Participants

In a subgroup of participants with detectable P. gingivalis DNA in their saliva at baseline,
atuzaginstat treatment demonstrated a dose-dependent slowing of cognitive decline.[1][3]
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GAIN Trial: Change in
ADAS-Cog 11 from Baseline
at 48 Weeks (P. gingivalis
Saliva DNA Positive
Subgroup)

Treatment Group

Mean Change from Baseline

Slowing of Decline vs. Placebo

Atuzaginstat 80 mg BID

Statistically significant

improvement

57% (p=0.02)

Atuzaginstat 40 mg BID

Trend towards improvement

42% (p=0.07)

Placebo

Decline

Reference

Cortexyme, Inc. Press
Release, October 26, 2021

Effect on Cerebrospinal Fluid (CSF) Biomarkers

The GAIN trial included the analysis of CSF biomarkers of AD pathology, including AB42,

phosphorylated tau (p-tau), and total tau (t-tau). While specific quantitative data with statistical

analysis has not been released in a tabulated format, reports from the trial investigators

indicated "trends towards benefit" in these biomarkers in the atuzaginstat treatment arms.[1]

These trends were reportedly more pronounced in the subgroup of patients with evidence of P.

gingivalis infection.[1]

GAIN Trial: Summary of Atuzaginstat's Effect

on CSF Biomarkers

Biomarker

Reported Effect

Ap42

Trend towards normalization (increase)

Phosphorylated Tau (p-tau)

Trend towards reduction

Total Tau (t-tau)

Trend towards reduction

Reference

VJDementia, AD/PD 2022 Conference Report[1]
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Experimental Protocols
Preclinical P. gingivalis Infection Mouse Model (based
on Dominy et al., 2019)

e Animals: Female BALB/c mice, 6-8 weeks old.

« Infection: Chronic oral infection with P. gingivalis (strain W83) administered by oral gavage
three times a week for six weeks.

o Atuzaginstat Administration: Atuzaginstat (COR388) was administered orally once daily.

e Outcome Measures: Brain levels of P. gingivalis DNA were quantified by qPCR. A42 levels
in brain homogenates were measured by ELISA. Neuroinflammation was assessed by
immunohistochemistry for microglial and astrocyte markers.

GAIN Clinical Trial (NCT03823404)

o Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2/3 study.
[10]

o Participants: 643 individuals aged 55-80 years with a diagnosis of mild to moderate
Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 12-24).[11]

 Intervention: Atuzaginstat (40 mg or 80 mg) or placebo administered orally twice daily for 48
weeks.[2]

e Co-Primary Endpoints: Change from baseline in the Alzheimer's Disease Assessment Scale-
Cognitive Subscale 11 (ADAS-Cog 11) and the Alzheimer's Disease Cooperative Study-
Activities of Daily Living (ADCS-ADL) scale.[9]

o Biomarker Analysis: CSF was collected at baseline, 24 weeks, and 48 weeks for the analysis
of AB42, p-tau, and t-tau. Saliva and blood samples were collected to detect P. gingivalis
DNA and antibodies.[10]

Signaling Pathways and Experimental Workflows
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Caption: Gingipain-induced neuroinflammatory signaling cascade.

Experimental Workflow for Preclinical Evaluation of
Atuzaginstat
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Caption: Preclinical evaluation workflow for atuzaginstat.

Conclusion
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Atuzaginstat represents a novel therapeutic approach for Alzheimer's disease by targeting the
upstream pathogenic mechanism of P. gingivalis and its neurotoxic gingipains. Preclinical data
demonstrate its potential to reduce amyloid-beta pathology. The GAIN trial, while not meeting
its primary endpoints in the overall population, provided a signal of efficacy in a subgroup of
patients with evidence of P. gingivalis infection, suggesting a personalized medicine approach
may be warranted. Further research is needed to fully elucidate the quantitative impact of
atuzaginstat on CSF biomarkers of A and tau pathology and to confirm its clinical benefit in a
targeted patient population. The development of atuzaginstat was halted due to liver toxicity
concerns, but the findings from its research continue to provide valuable insights into the
potential role of infectious agents in the pathogenesis of Alzheimer's disease.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GAIN trial: evidence of target engagement and activity with atuzaginstat in Alzheimer’s
disease | VJDementia [vjdementia.com]

o 2. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer
disease - PMC [pmc.ncbi.nim.nih.gov]

e 3. Atuzaginstat | ALZFORUM [alzforum.org]

e 4. Frontiers | Porphyromonas gingivalis: a potential trigger of neurodegenerative disease
[frontiersin.org]

» 5. Porphyromonas gingivalis: a potential trigger of neurodegenerative disease - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. mdpi.com [mdpi.com]

e 7. Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease - PMC
[pmc.ncbi.nlm.nih.gov]

o 8. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer
disease - PubMed [pubmed.ncbi.nlm.nih.gov]

e 9. The Phase II/lll GAIN Trial: atuzaginstat for mild-moderate Alzheimer's disease |
VJDementia [vjdementia.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3325773?utm_src=pdf-body
https://www.benchchem.com/product/b3325773?utm_src=pdf-body
https://www.benchchem.com/product/b3325773?utm_src=pdf-body
https://www.alzforum.org/therapeutics/atuzaginstat
https://www.benchchem.com/product/b3325773?utm_src=pdf-custom-synthesis
https://www.vjdementia.com/video/tjympcjxwx0-gain-trial-evidence-of-target-engagement-and-activity-with-atuzaginstat-in-alzheimers-disease/
https://www.vjdementia.com/video/tjympcjxwx0-gain-trial-evidence-of-target-engagement-and-activity-with-atuzaginstat-in-alzheimers-disease/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10275298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10275298/
https://www.alzforum.org/therapeutics/atuzaginstat
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1482033/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1482033/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11867964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11867964/
https://www.mdpi.com/2075-1729/15/1/96
https://pmc.ncbi.nlm.nih.gov/articles/PMC8551391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8551391/
https://pubmed.ncbi.nlm.nih.gov/36003033/
https://pubmed.ncbi.nlm.nih.gov/36003033/
https://www.vjdementia.com/feature/cor388-for-mild-moderate-ad/
https://www.vjdementia.com/feature/cor388-for-mild-moderate-ad/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 10. ClinicalTrials.gov [clinicaltrials.gov]

e 11. Despite new biomarker data for AD drug COR388, clinical efficacy remains unproven -
Clinical Trials Arena [clinicaltrialsarena.com]

 To cite this document: BenchChem. [Atuzaginstat: A Technical Guide on its Impact on
Amyloid-Beta and Tau Pathology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3325773#atuzaginstat-s-effect-on-amyloid-beta-and-
tau-pathology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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